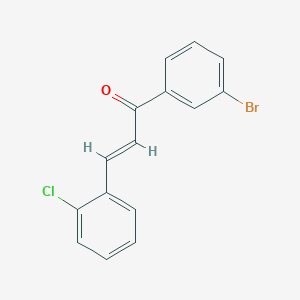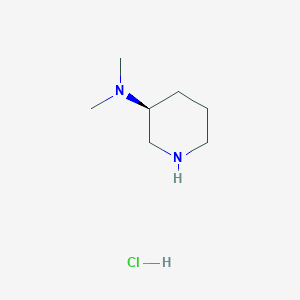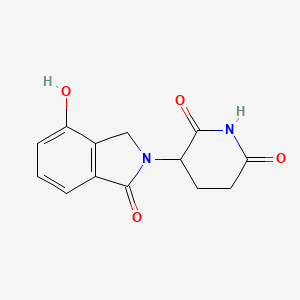
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Übersicht
Beschreibung
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidin-2,6-dion ist eine chemische Verbindung mit der Summenformel C13H12N2O4. Es ist ein Derivat von Thalidomid und hat in verschiedenen wissenschaftlichen und medizinischen Anwendungen Potenzial gezeigt. Diese Verbindung vereint die Strukturelemente von Piperidin-2,6-dion und hydroxy-substituiertem Isoindolinon, was es zu einem vielversprechenden Molekül in der pharmazeutischen Chemie macht .
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound acts as a ligand for cereblon , modulating its substrate specificity . This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, namely IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 transcription factors affects multiple biochemical pathways. These transcription factors are essential for the development and function of immune cells . Therefore, their degradation can lead to immunomodulatory effects, including the stimulation of T-cell and natural killer (NK) cell-mediated cytotoxicity .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of this compound’s action is multi-faceted. It has pleiotropic antitumor effects , including blocking tumor cell proliferation and angiogenesis . Additionally, it stimulates immune responses, enhancing the cytotoxicity of T-cells and NK cells .
Biochemische Analyse
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione on cells are diverse and depend on the specific cellular context. This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation . Additionally, it can induce changes in gene expression, which can have profound effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable under normal conditions, but it may degrade over time under certain conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage. While low doses may have beneficial effects, high doses can lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it can affect metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . This compound can localize to specific cellular compartments, and its accumulation can have significant effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidin-2,6-dion kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Reaktion von Benzoylchlorid mit N-Brom-1-oxoisoindolin-2-methylen-2-carbonyl-Zwischenprodukt . Die Reaktionsbedingungen umfassen typischerweise eine inerte Atmosphäre und Raumtemperatur, um die Stabilität der Verbindung zu gewährleisten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht weit verbreitet dokumentiert. Der Syntheseprozess kann durch Optimierung der Reaktionsbedingungen und Verwendung geeigneter Katalysatoren zur Steigerung von Ausbeute und Reinheit skaliert werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidin-2,6-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und zu neuen Verbindungen führen.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach dem gewünschten Produkt, beinhalten aber im Allgemeinen kontrollierte Temperaturen und inerte Atmosphären .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Derivate der ursprünglichen Verbindung, die unterschiedliche biologische und chemische Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidin-2,6-dion hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Zwischenprodukt bei der Synthese anderer komplexer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen Auswirkungen auf zelluläre Prozesse und Proteininteraktionen.
Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidin-2,6-dion beinhaltet seine Interaktion mit molekularen Zielstrukturen wie der Ubiquitin-E3-Ligase Cereblon. Diese Interaktion induziert den Abbau von Ikaros-Transkriptionsfaktoren, was zu verschiedenen biologischen Effekten führt . Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Proteine zu binden und deren Aktivität zu modulieren, was sie zu einem wertvollen Werkzeug in der Medikamentenentwicklung macht .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Lenalidomid: Ein Derivat von Thalidomid mit ähnlichen Strukturelementen und biologischer Aktivität.
Thalidomid: Die Stammverbindung, von der 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidin-2,6-dion abgeleitet ist.
Einzigartigkeit
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidin-2,6-dion ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die seine biologische Aktivität verbessern und potenzielle Nebenwirkungen im Vergleich zu seiner Stammverbindung Thalidomid reduzieren . Seine Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, macht es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Eigenschaften
IUPAC Name |
3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-10-3-1-2-7-8(10)6-15(13(7)19)9-4-5-11(17)14-12(9)18/h1-3,9,16H,4-6H2,(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPRKOYQOBYISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
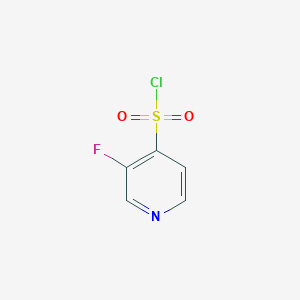

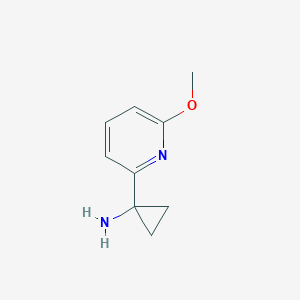
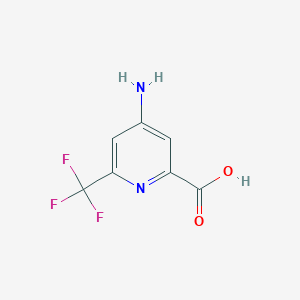

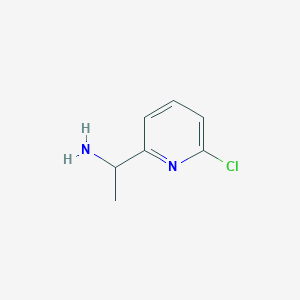


![4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3079148.png)
acetic acid](/img/structure/B3079150.png)
